molecular formula C8H10N2O3S B8356688 (RS)-S-Ethyl-S-(4-nitrophenyl)sulfoximide

(RS)-S-Ethyl-S-(4-nitrophenyl)sulfoximide

Cat. No. B8356688
M. Wt: 214.24 g/mol
InChI Key: VTONWPRITDCKRC-UHFFFAOYSA-N
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Patent
US08735412B2

Procedure details

30.5 ml of oleum (20% SO3) was added carefully, on an ice bath, to 6.00 g (30.12 mmol) of (RS)-1-ethylsulfinyl-4-nitrobenzene. Then, under argon, 2.35 g (36.14 mmol) of sodium azide was added carefully, in portions and with stirring, and the mixture was then heated to 45° C. After 6 hours the mixture was cooled to room temperature and carefully poured onto ice. The mixture was alkalized with sodium hydrogencarbonate and was extracted with ethyl acetate (2×). The combined organic phases were dried (Na2SO4), filtered and concentrated by evaporation. 5.74 g (26.79 mmol; yield: 89%) of the product was obtained.
Name
Quantity
30.5 mL
Type
reactant
Reaction Step One
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
2.35 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
OS(O)(=O)=O.O=S(=O)=O.[CH2:10]([S:12]([C:14]1[CH:19]=[CH:18][C:17]([N+:20]([O-:22])=[O:21])=[CH:16][CH:15]=1)=[O:13])[CH3:11].[N-:23]=[N+]=[N-].[Na+].C(=O)([O-])O.[Na+]>>[CH2:10]([S:12]([C:14]1[CH:15]=[CH:16][C:17]([N+:20]([O-:22])=[O:21])=[CH:18][CH:19]=1)(=[NH:23])=[O:13])[CH3:11] |f:0.1,3.4,5.6|

Inputs

Step One
Name
Quantity
30.5 mL
Type
reactant
Smiles
OS(=O)(=O)O.O=S(=O)=O
Name
Quantity
6 g
Type
reactant
Smiles
C(C)S(=O)C1=CC=C(C=C1)[N+](=O)[O-]
Step Two
Name
Quantity
2.35 g
Type
reactant
Smiles
[N-]=[N+]=[N-].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(O)([O-])=O.[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
45 °C
Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After 6 hours the mixture was cooled to room temperature
Duration
6 h
ADDITION
Type
ADDITION
Details
carefully poured onto ice
EXTRACTION
Type
EXTRACTION
Details
was extracted with ethyl acetate (2×)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic phases were dried (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated by evaporation
CUSTOM
Type
CUSTOM
Details
5.74 g (26.79 mmol; yield: 89%) of the product was obtained

Outcomes

Product
Name
Type
Smiles
C(C)S(=O)(=N)C1=CC=C(C=C1)[N+](=O)[O-]
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 89%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.